molecular formula C23H16ClNO4S B2671206 4-(4-CHLOROBENZENESULFONYL)-3-(4-METHOXYBENZOYL)QUINOLINE CAS No. 872199-70-7

4-(4-CHLOROBENZENESULFONYL)-3-(4-METHOXYBENZOYL)QUINOLINE

Cat. No.: B2671206
CAS No.: 872199-70-7
M. Wt: 437.89
InChI Key: KIJKEOWKQJKXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinoline derivative, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds .


Synthesis Analysis

Quinolines are synthesized through various methods. One of the commonest approaches used in drug discovery is the chemical modification of quinoline, resulting in improved therapeutic effects . A transition metal-free protocol has been developed for the synthesis of 3-acyl quinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Green Synthesis and Antibacterial Activity

Researchers have developed green synthesis methods for novel quinoxaline sulfonamides, demonstrating antibacterial activity against pathogens like Staphylococcus spp. and Escherichia coli. This method involves a catalyst-free procedure carried out in ethanol, highlighting an eco-friendly approach to producing sulfonamide derivatives with potential antibacterial properties (Alavi et al., 2017).

Radiosynthesis for BK Channel Activators

The compound has been utilized in the radiosynthesis of BK channel activators, such as [14C]XEN-D0401. This process involves ortho-lithiations and demonstrates a method for producing radiolabeled compounds for pharmacological research, highlighting its application in understanding BK channel activators and their potential therapeutic benefits (Kitson et al., 2010).

Synthesis and Reactivity Studies

The reactivity of similar sulfonyl compounds towards sulfur- and oxygen-containing nucleophiles has been studied, providing insights into the chemical properties and potential synthetic applications of such compounds. This research contributes to the broader understanding of sulfonyl compound chemistry and its applications in material science and organic synthesis (Pouzet et al., 1998).

Antimicrobial and Antiviral Activities

Sulfonamides derived from quinazolin-4(3H)ones have been synthesized and evaluated for their antibacterial and antifungal activities. This research underscores the antimicrobial potential of sulfonamide derivatives and their relevance in developing new antimicrobial agents (Patel et al., 2010).

Antiproliferative Evaluation Against Cancer

3-Phenylquinolinylchalcone derivatives have been synthesized and assessed for their antiproliferative activities against cancer cell lines. Such studies are crucial for discovering new anticancer agents and understanding the structure-activity relationships that govern their efficacy (Tseng et al., 2013).

Mechanism of Action

The mechanism of action of quinoline derivatives is largely dependent on their structure and the specific biological target. For instance, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Future Directions

The future directions in the field of quinoline derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO4S/c1-29-17-10-6-15(7-11-17)22(26)20-14-25-21-5-3-2-4-19(21)23(20)30(27,28)18-12-8-16(24)9-13-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJKEOWKQJKXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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